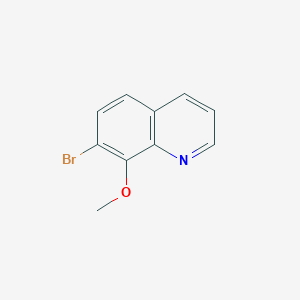

7-Bromo-8-methoxyquinoline

Vue d'ensemble

Description

7-Bromo-8-methoxyquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methoxyquinoline typically involves the bromination of 8-methoxyquinoline. One common method is the reaction of 8-methoxyquinoline with bromine in the presence of a solvent such as acetonitrile. The reaction is carried out at low temperatures to ensure selective bromination at the 7-position . Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent, which also yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using environmentally friendly and recyclable brominating agents such as aqueous calcium bromide-bromine mixtures . These methods are optimized for high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Bromo-8-methoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7-position can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The methoxy group at the 8-position can undergo oxidation to form quinoline derivatives with different functional groups.

Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form aryl-substituted quinoline derivatives.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for selective bromination.

Phenyllithium: Used for nucleophilic substitution reactions.

Palladium Catalysts: Used for cross-coupling reactions.

Major Products:

7-Substituted-8-methoxyquinolines: Formed through nucleophilic substitution.

Aryl-substituted quinoline derivatives: Formed through cross-coupling reactions.

Applications De Recherche Scientifique

7-Bromo-8-methoxyquinoline has several applications in scientific research:

Biology: Studied for its potential anticancer properties.

Medicine: Investigated for its antimicrobial and antiparasitic activities.

Industry: Used in the development of novel materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism of action of 7-Bromo-8-methoxyquinoline involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

7-Bromo-8-hydroxyquinoline: Similar structure with a hydroxyl group at the 8-position instead of a methoxy group.

5,7-Dibromo-8-methoxyquinoline: Contains an additional bromine atom at the 5-position.

Uniqueness: 7-Bromo-8-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities. The presence of both bromine and methoxy groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Activité Biologique

7-Bromo-8-methoxyquinoline is a notable derivative of quinoline, recognized for its diverse biological activities. This compound has been the subject of various studies due to its potential applications in medicinal chemistry, particularly in the realms of antimicrobial, anticancer, and antiparasitic activities. Below is an in-depth exploration of its biological activity, including relevant research findings and comparisons with similar compounds.

Chemical Structure and Properties

This compound possesses a molecular formula of C_10H_8BrN and a molecular weight of approximately 272.53 g/mol. The presence of bromine and methoxy groups at specific positions on the quinoline ring enhances its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways .

2. Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, likely through the activation of caspase pathways and modulation of cell cycle progression.

3. Antiparasitic Effects

Additionally, this compound has shown promise in antiparasitic applications, particularly against protozoan parasites such as Plasmodium species, which are responsible for malaria.

Research Findings

A summary of key findings from various studies is presented below:

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis.

- Anticancer Mechanism : Induction of oxidative stress leading to apoptosis.

- Antiparasitic Activity : Inhibition of key enzymatic pathways in parasites.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Chloro-7-bromoquinolin-8-ol | Hydroxyl group instead of methoxy | Strong antibacterial activity |

| 8-Hydroxyquinoline | Lacks halogen substitutions | Broad-spectrum antimicrobial activity |

| 6-Bromo-8-methoxyquinoline | Different halogen positioning | Potentially better anticancer properties |

This comparison highlights how variations in substituents can significantly influence the biological activity and chemical properties of quinoline derivatives.

Case Studies

Several case studies have explored the application of this compound in real-world scenarios:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound against multi-drug resistant bacterial strains, yielding promising results that support further development as a therapeutic agent.

- Cancer Cell Line Studies : Laboratory experiments using various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers for apoptosis.

- Antiparasitic Research : Field studies are underway to assess the efficacy of this compound against malaria vectors, with preliminary data indicating significant reductions in parasite load.

Propriétés

IUPAC Name |

7-bromo-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYGSQHBIDZNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.